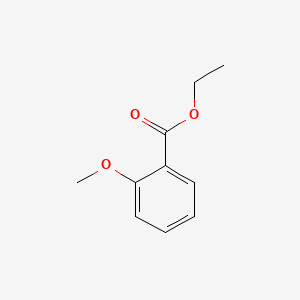

Ethyl 2-methoxybenzoate

Description

BenchChem offers high-quality Ethyl 2-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10(11)8-6-4-5-7-9(8)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNODWEPAWIJGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047126 | |

| Record name | Ethyl o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7335-26-4, 66507-71-9 | |

| Record name | Ethyl 2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-methoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-METHOXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OB313918P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-methoxybenzoate from Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of ethyl 2-methoxybenzoate, a valuable building block in the pharmaceutical and fine chemical industries. The synthesis commences with salicylic acid and proceeds through a Williamson ether synthesis to form the intermediate, 2-methoxybenzoic acid, followed by a Fischer-Speier esterification to yield the final product. This document delves into the mechanistic underpinnings of each reaction, provides detailed, field-proven experimental protocols, and addresses critical safety considerations. The content is structured to offer both a theoretical understanding and a practical, actionable guide for laboratory execution.

Introduction: Strategic Importance and Synthetic Overview

Ethyl 2-methoxybenzoate is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. Its structure, featuring both an ester and a methoxy group on an aromatic ring, provides a versatile scaffold for further chemical modifications. The synthetic route from salicylic acid is a classic and instructive example of fundamental organic transformations.

The chosen synthetic strategy involves a two-step process:

-

O-Methylation of Salicylic Acid: The phenolic hydroxyl group of salicylic acid is selectively methylated using dimethyl sulfate in the presence of a suitable base. This reaction proceeds via the Williamson ether synthesis, a reliable method for forming ethers.[1][2][3] The product of this step is 2-methoxybenzoic acid, also known as o-anisic acid.[4][5][6]

-

Esterification of 2-Methoxybenzoic Acid: The carboxylic acid functionality of 2-methoxybenzoic acid is then converted to its corresponding ethyl ester through a Fischer-Speier esterification.[7][8][9] This acid-catalyzed reaction with ethanol is an equilibrium-driven process, necessitating specific conditions to ensure a high yield of the desired ethyl 2-methoxybenzoate.[7][10][11]

This guide will elaborate on the causality behind the selection of reagents and reaction conditions for each step, ensuring a thorough understanding of the synthesis.

Mechanistic Insights and Rationale

Step 1: Williamson Ether Synthesis for O-Methylation

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry.[1][3] The reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3]

-

Deprotonation: The first phase of the reaction involves the deprotonation of the phenolic hydroxyl group of salicylic acid by a base to form a more nucleophilic phenoxide ion. The choice of base is critical to selectively deprotonate the phenol in the presence of the carboxylic acid. While a strong base like sodium hydride could be used, a milder base is often sufficient.[2][12]

-

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate.[1][3] This concerted, backside attack displaces the sulfate group, a good leaving group, to form the desired ether linkage.[1][3]

Causality in Reagent Selection:

-

Methylating Agent: Dimethyl sulfate is a highly effective and reactive methylating agent for this transformation.[13][14][15][16][17] Its potent electrophilicity ensures a rapid reaction. However, it is crucial to acknowledge its high toxicity and handle it with extreme caution.[18][19][20][21]

-

Base Selection: The choice of base influences the reaction's efficiency and selectivity. A base that is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions is ideal.

Diagram 1: Williamson Ether Synthesis Mechanism

Caption: Mechanism of the Williamson ether synthesis for the methylation of salicylic acid.

Step 2: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[7][8][9] It is a reversible process, and the equilibrium must be shifted towards the products to achieve a high yield.[7][10][11]

The mechanism involves several key steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[8][10][11]

-

Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[8][10][11]

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The carbonyl oxygen is deprotonated to regenerate the acid catalyst and yield the final ester product.

Driving the Equilibrium:

To favor the formation of the ester, Le Châtelier's principle is applied. This can be achieved by:

-

Using an Excess of a Reactant: Typically, the alcohol (ethanol in this case) is used in large excess, serving as both a reactant and the solvent.[7][10][11]

-

Removing Water: The water formed as a byproduct can be removed from the reaction mixture, for instance, by azeotropic distillation.[9]

Diagram 2: Fischer-Speier Esterification Mechanism

Caption: Mechanism of the Fischer-Speier esterification of 2-methoxybenzoic acid.

Experimental Protocols

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |

| Salicylic Acid | C₇H₆O₃ | 138.12 | ≥99% | Sigma-Aldrich |

| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Fisher Scientific |

| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | ≥99% | Acros Organics |

| 2-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | ≥99% | TCI |

| Ethanol | C₂H₅OH | 46.07 | Anhydrous | J.T. Baker |

| Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | EMD Millipore |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | VWR |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Sol. | LabChem |

| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Alfa Aesar |

Step-by-Step Synthesis

Step 1: Synthesis of 2-Methoxybenzoic Acid

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve salicylic acid (13.8 g, 0.1 mol) in an aqueous solution of sodium hydroxide (8.0 g, 0.2 mol in 100 mL of water).

-

Addition of Methylating Agent: Cool the solution to 10-15 °C in an ice bath. Slowly add dimethyl sulfate (13.9 g, 0.11 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 20 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. Then, heat the reaction mixture to reflux for 1 hour to ensure complete reaction.

-

Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of 2-methoxybenzoic acid will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-methoxybenzoic acid. Dry the product in a vacuum oven.

Step 2: Synthesis of Ethyl 2-methoxybenzoate

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, combine 2-methoxybenzoic acid (15.2 g, 0.1 mol), absolute ethanol (100 mL), and concentrated sulfuric acid (2 mL).

-

Reaction: Heat the mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any unreacted acid, followed by a final wash with brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude ethyl 2-methoxybenzoate can be purified by vacuum distillation to yield a colorless liquid.

Diagram 3: Overall Synthesis Workflow

Caption: Workflow for the synthesis of ethyl 2-methoxybenzoate from salicylic acid.

Safety and Hazard Management

Dimethyl Sulfate:

-

Hazards: Dimethyl sulfate is extremely toxic, carcinogenic, mutagenic, and corrosive.[18][19][20][21] It can be fatal if inhaled, swallowed, or absorbed through the skin.[18][20][21] Exposure can cause severe burns to the skin, eyes, and respiratory tract.[18][19][21]

-

Precautions: Always handle dimethyl sulfate in a well-ventilated fume hood.[18] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber or Viton are recommended), and safety goggles with a face shield.[18][19] Have an emergency shower and eyewash station readily available.

-

Spill and Waste Disposal: In case of a spill, neutralize with an ammonium hydroxide solution. Dispose of all waste containing dimethyl sulfate according to institutional and local regulations for hazardous chemical waste.

Thionyl Chloride (Alternative for Esterification):

-

Hazards: While not used in the primary protocol, thionyl chloride is a common reagent for converting carboxylic acids to acyl chlorides for subsequent esterification. It is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[22][23][24] Inhalation can cause severe respiratory irritation and pulmonary edema.[22][23][24]

-

Precautions: Handle thionyl chloride in a fume hood, wearing appropriate PPE.[22][24] Ensure all glassware is scrupulously dry.

General Precautions:

-

Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

-

Perform all reactions in a well-ventilated fume hood.

-

Be cautious when working with concentrated acids and bases.

Conclusion

The synthesis of ethyl 2-methoxybenzoate from salicylic acid via a two-step process involving Williamson ether synthesis and Fischer-Speier esterification is a reliable and well-established method. This guide has provided a detailed examination of the underlying chemical principles, practical experimental procedures, and critical safety considerations. By understanding the causality behind the experimental design and adhering to the outlined protocols, researchers and drug development professionals can confidently and safely produce this valuable chemical intermediate.

References

-

Freitas, M. S., et al. (2024). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. R Discovery. [Link]

-

Westfield State University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Freitas, M. S., et al. (2025). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethyl Sulfate. [Link]

-

CPAchem Ltd. (n.d.). Safety data sheet - Dimethyl sulfate. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Freitas, M. S., et al. (2025). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. PubMed. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

-

Freitas, M. S., et al. (2024). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. OUCI. [Link]

- CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (2006).

-

Freitas, M. S., et al. (2024). (PDF) Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. ResearchGate. [Link]

-

Lanxess. (2015). Product Safety Assessment: Thionyl chloride. [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

-

Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules. [Link]

-

Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]

-

Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. [Link]

-

Organic Syntheses. (n.d.). Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

-

SIELC Technologies. (2018). Ethyl 2-methoxybenzoate. [Link]

-

ResearchGate. (2025). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

-

Quick Company. (n.d.). A Process For The Preparation Of Alkoxy Benzoic Acid. [Link]

-

Reddit. (2017). Fischer Esterification of Salicylic Acid With Only Itself? [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

-

PubChem. (n.d.). 2-Methoxybenzoic acid. [Link]

-

Organic Syntheses. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). [Link]

-

PubChem. (n.d.). Ethyl 2-Methoxybenzoate. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

-

4College.co.uk. (n.d.). Esters. [Link]

-

PubChem. (n.d.). Ethyl 2-Methoxybenzoate. [Link]

-

NIST. (n.d.). Benzoic acid, 2-methoxy-, ethyl ester. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-メトキシ安息香酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. athabascau.ca [athabascau.ca]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]

- 17. researchgate.net [researchgate.net]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. aarti-industries.com [aarti-industries.com]

- 20. nj.gov [nj.gov]

- 21. fr.cpachem.com [fr.cpachem.com]

- 22. carlroth.com:443 [carlroth.com:443]

- 23. lanxess.com [lanxess.com]

- 24. bionium.miami.edu [bionium.miami.edu]

An In-depth Technical Guide to Ethyl 2-methoxybenzoate: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methoxybenzoate, also known as ethyl o-anisate, is an aromatic ester that has garnered interest beyond its traditional use in the flavor and fragrance industries.[1] Its chemical structure, featuring a benzene ring substituted with an ethyl ester and a methoxy group at the ortho position, makes it a valuable building block in organic synthesis. For researchers and professionals in the field of drug development, understanding the physicochemical properties, synthesis, and reactivity of this compound is crucial, as the 2-methoxybenzoyl moiety is present in various biologically active molecules. This guide provides a comprehensive overview of ethyl 2-methoxybenzoate, with a focus on its technical properties and its emerging relevance in medicinal chemistry.[2][3]

Physicochemical and Spectroscopic Properties

Ethyl 2-methoxybenzoate is a colorless to pale yellow liquid with a characteristic sweet, floral, and fruity odor. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [4] |

| Molecular Weight | 180.20 g/mol | [4] |

| CAS Number | 7335-26-4 | [4] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Sweet, floral, fruity | |

| Boiling Point | 235 °C at 760 mmHg | [4] |

| Density | 1.112 g/cm³ | [4] |

| Solubility | Insoluble in water; soluble in ethanol and other organic solvents | |

| Refractive Index | 1.5210 | [4] |

| Flash Point | > 100 °C | [4] |

Spectroscopic data is essential for the identification and characterization of ethyl 2-methoxybenzoate. The key spectral features are outlined below.

| Spectroscopy | Key Features | Source(s) |

| ¹H NMR (CDCl₃) | δ ~7.8 (dd, 1H, Ar-H), ~7.4 (dt, 1H, Ar-H), ~7.0 (t, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 3.9 (s, 3H, -OCH₃), 1.4 (t, 3H, -OCH₂CH₃) | [4] |

| ¹³C NMR (CDCl₃) | δ ~166.8 (C=O), ~157.5 (C-OCH₃), ~133.0 (Ar-CH), ~131.5 (Ar-CH), ~120.2 (Ar-CH), ~111.8 (Ar-CH), ~60.8 (-OCH₂CH₃), ~55.8 (-OCH₃), ~14.3 (-OCH₂CH₃) | [4] |

| Infrared (IR) | ~1720 cm⁻¹ (C=O stretch, ester), ~1250 cm⁻¹ (C-O stretch, ester and ether) | [2] |

| Mass Spec (EI) | m/z 180 (M+), 135 (M+ - OCH₂CH₃), 107, 77 | [4] |

Synthesis of Ethyl 2-methoxybenzoate

The most common and straightforward method for synthesizing ethyl 2-methoxybenzoate is the Fischer esterification of 2-methoxybenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.[2] This reaction is a classic example of nucleophilic acyl substitution.

Reaction Workflow

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-methoxybenzoate

Prepared by: A Senior Application Scientist

Introduction: The Molecular Blueprint of Ethyl 2-methoxybenzoate

Ethyl 2-methoxybenzoate (CAS No. 7335-26-4), also known as Ethyl o-anisate, is an aromatic ester with the molecular formula C₁₀H₁₂O₃.[1][2] It finds applications in the fragrance and flavor industries, valued for its characteristic floral and warm scent profile.[3] For researchers and professionals in drug development and quality control, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful analytical triad to elucidate its molecular structure with high fidelity.

This guide provides a detailed analysis of the spectroscopic data of Ethyl 2-methoxybenzoate. We will delve into the interpretation of each spectrum, explaining the causal relationships between molecular structure and spectral output. The methodologies presented herein are designed as self-validating systems, ensuring that the collective data provides a cohesive and definitive structural assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for determining the connectivity of a molecule by probing the chemical environment of hydrogen atoms. The spectrum of Ethyl 2-methoxybenzoate provides a distinct fingerprint arising from its unique set of non-equivalent protons.

Expert Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals five distinct signals corresponding to the five proton environments in the molecule.[4]

-

Aromatic Protons (δ 6.9-7.8 ppm): The four protons on the benzene ring are subject to complex splitting patterns due to spin-spin coupling and the electronic effects of the ester and methoxy substituents. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing ethyl ester group (-COOCH₂CH₃) dictate the chemical shifts. The proton ortho to the ester group (H-6) is the most deshielded, appearing furthest downfield around 7.79 ppm. The remaining aromatic protons appear as a complex multiplet between 6.96 and 7.49 ppm.[4]

-

Ethyl Ester Protons (δ 4.37 and 1.39 ppm): The ethyl group presents a classic quartet-triplet pattern. The methylene protons (-OCH₂-) are adjacent to the electron-withdrawing ester oxygen, causing them to be deshielded and appear as a quartet around 4.37 ppm due to coupling with the three methyl protons.[4] The terminal methyl protons (-CH₃) are further from the electronegative oxygen and appear as a triplet around 1.39 ppm, split by the two methylene protons.[4] The coupling constant (J) for both signals is typically around 7.1-7.2 Hz, a characteristic value for free-rotating alkyl chains.

-

Methoxy Protons (δ 3.90 ppm): The three protons of the methoxy group (-OCH₃) are chemically equivalent and are not coupled to any other protons. Consequently, they appear as a sharp singlet at approximately 3.90 ppm.[4] Its downfield shift is due to the deshielding effect of the attached oxygen atom.

Visualizing Proton Assignments

The following diagram illustrates the structure of Ethyl 2-methoxybenzoate with protons labeled for unambiguous spectral assignment.

Caption: ¹H NMR assignments for Ethyl 2-methoxybenzoate.

¹H NMR Spectral Data Summary

| Signal Label | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| a | Aromatic (H-6) | 7.78 - 7.80 | Multiplet | - | 1H |

| a | Aromatic (H-3, H-4, H-5) | 6.96 - 7.49 | Multiplet | - | 3H |

| b | Methoxy (-OCH₃) | 3.90 | Singlet | - | 3H |

| c | Ethyl (-OCH₂CH₃) | 4.37 | Quartet | 7.2 | 2H |

| d | Ethyl (-OCH₂CH₃) | 1.39 | Triplet | 7.1 | 3H |

| Data obtained in CDCl₃ at 400 MHz.[4] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Ethyl 2-methoxybenzoate in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Acquisition: On a 400 MHz (or higher) spectrometer, perform standard acquisition protocols. This includes tuning and matching the probe, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve optimal homogeneity.

-

Data Collection: Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to ensure a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Analysis: Integrate the peaks and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal, making it a powerful tool for structural verification.

Expert Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of Ethyl 2-methoxybenzoate is expected to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

-

Carbonyl Carbon (δ ~166 ppm): The ester carbonyl carbon is significantly deshielded due to the double bond to one oxygen and a single bond to another, placing its signal far downfield.

-

Aromatic Carbons (δ ~112-158 ppm): The six aromatic carbons have distinct chemical shifts. The carbon atom bonded to the methoxy group (C-2) is highly deshielded by the oxygen and appears around 158 ppm. The carbon bonded to the ester group (C-1) is also deshielded, appearing around 120 ppm. The remaining four aromatic carbons (C-3 to C-6) resonate in the typical aromatic region of 112-134 ppm.

-

Alkoxy Carbons (δ ~55-61 ppm): The methylene carbon of the ethyl group (-OCH₂-) appears around 61 ppm, while the methoxy carbon (-OCH₃) resonates at approximately 55-56 ppm. Both are deshielded by their direct attachment to oxygen.

-

Alkyl Carbon (δ ~14 ppm): The terminal methyl carbon of the ethyl group is the most shielded carbon, appearing furthest upfield at around 14 ppm.

¹³C NMR Spectral Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ester (C=O) | 166.5 |

| Aromatic (C-2, -OCH₃) | 157.9 |

| Aromatic (C-4) | 133.1 |

| Aromatic (C-6) | 131.5 |

| Aromatic (C-1, -COOR) | 120.2 |

| Aromatic (C-5) | 120.0 |

| Aromatic (C-3) | 112.1 |

| Ethyl (-OCH₂CH₃) | 60.9 |

| Methoxy (-OCH₃) | 55.7 |

| Ethyl (-OCH₂CH₃) | 14.2 |

| Predicted data based on spectral databases and empirical calculations (e.g., SDBS). For definitive assignments, 2D NMR experiments like HSQC and HMBC are recommended. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Utilize the same spectrometer as for ¹H NMR.

-

Acquisition: Select a ¹³C acquisition experiment with proton decoupling (e.g., zgpg30). The spectral width should be set to cover the expected range (0-220 ppm).

-

Data Collection: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. A relaxation delay (d1) of 2 seconds is standard.

-

Processing: Apply a Fourier transform with an exponential line broadening factor (e.g., 1-2 Hz), followed by phase and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an exceptionally effective and rapid method for identifying the presence of key functional groups.

Expert Interpretation of the IR Spectrum

The IR spectrum of Ethyl 2-methoxybenzoate is dominated by absorptions characteristic of an aromatic ester and an ether.

-

C-H Stretching (2850-3100 cm⁻¹): This region shows absorptions for C-H bonds. The peaks just above 3000 cm⁻¹ are characteristic of sp² C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ correspond to sp³ C-H bonds of the ethyl and methoxy groups.

-

C=O Stretching (1720-1730 cm⁻¹): A very strong and sharp absorption band in this region is the most prominent feature of the spectrum.[5] This is the characteristic carbonyl (C=O) stretch of the ester functional group. Its position indicates a conjugated ester system.

-

C=C Stretching (1450-1600 cm⁻¹): Several sharp, medium-intensity peaks appear in this region, which are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretching (1050-1300 cm⁻¹): This region contains two strong C-O stretching bands. The absorption around 1250-1280 cm⁻¹ is typical for the Ar-O stretch of the ester and ether, while another band around 1100-1130 cm⁻¹ corresponds to the O-C (alkyl) stretch.[6]

-

C-H Bending (out-of-plane, 750-770 cm⁻¹): A strong absorption in this region typically indicates ortho-disubstitution on a benzene ring.

IR Spectral Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3070, 3010 | C-H Stretch | Aromatic (sp²) |

| ~2980, 2940, 2840 | C-H Stretch | Aliphatic (sp³) |

| ~1725 | C=O Stretch | Ester (Conjugated) |

| ~1585, 1490, 1465 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl-Alkyl Ether & Ester |

| ~1130 | C-O Stretch | Ester |

| ~755 | C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic |

Experimental Workflow: IR Analysis

Caption: Standard workflow for liquid sample IR analysis.

Mass Spectrometry: Unraveling Fragmentation

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation.

Expert Interpretation of the Mass Spectrum

The EI mass spectrum provides the molecular weight and key structural information through predictable fragmentation pathways.

-

Molecular Ion Peak (M⁺, m/z 180): The peak corresponding to the intact ionized molecule is observed at m/z 180, confirming the molecular weight of C₁₀H₁₂O₃.[1]

-

Base Peak (m/z 135): The most abundant ion in the spectrum is the base peak, observed at m/z 135.[7] This fragment is formed by the loss of an ethoxy radical (•OCH₂CH₃, mass 45 Da) from the molecular ion. This is a classic α-cleavage for esters. The resulting m/z 135 ion is the stable 2-methoxybenzoyl cation.

-

Other Significant Fragments:

-

m/z 149: This ion arises from the loss of a methoxy radical (•OCH₃, mass 31 Da).

-

m/z 133: Loss of water (H₂O, mass 18 Da) from the m/z 151 fragment (not always prominent) or another rearrangement.

-

m/z 107: Loss of carbon monoxide (CO, mass 28 Da) from the base peak at m/z 135.

-

m/z 77: Represents the phenyl cation (C₆H₅⁺), formed by further fragmentation.

-

Major Fragmentation Pathways

Caption: Key EI-MS fragmentation pathways of Ethyl 2-methoxybenzoate.

Mass Spectrometry Data Summary

| m/z | Proposed Fragment Structure | Loss from Parent/Fragment |

| 180 | [C₁₀H₁₂O₃]⁺˙ (Molecular Ion) | - |

| 149 | [M - •OCH₃]⁺ | •OCH₃ (31 Da) |

| 135 | [M - •OC₂H₅]⁺ (Base Peak) | •OC₂H₅ (45 Da) |

| 107 | [m/z 135 - CO]⁺ | CO (28 Da) |

| 77 | [C₆H₅]⁺ | C₂H₂O (42 Da) from m/z 107 |

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of Ethyl 2-methoxybenzoate (approx. 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min) to separate the analyte from the solvent and any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with 70 eV electrons.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Analysis: Analyze the spectrum to identify the molecular ion and interpret the fragmentation pattern. Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.[1]

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of Ethyl 2-methoxybenzoate. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ester and ether functional groups, and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns. This multi-technique approach represents a robust and self-validating system for the characterization of this compound, essential for ensuring its identity and purity in scientific and industrial applications.

References

-

PubChem. Ethyl 2-Methoxybenzoate. National Center for Biotechnology Information. [Link]

-

NIST. Benzoic acid, 2-methoxy-, ethyl ester. NIST Chemistry WebBook, SRD 69. [Link]

-

NIST. Benzoic acid, 2-methoxy-, ethyl ester. NIST Chemistry WebBook (Phase change data). [Link]

-

The Royal Society of Chemistry. Supporting Information for "Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides".[Link]

-

NIST/TRC. ethyl 2-methoxybenzoate. Web Thermo Tables (WTT). [Link]

-

SIELC Technologies. Ethyl 2-methoxybenzoate.[Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups.[Link]

-

Doc Brown's Chemistry. Infrared spectrum of methoxyethane.[Link]

Sources

- 1. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]

- 2. Ethyl 2-methoxybenzoate | SIELC Technologies [sielc.com]

- 3. 2-Methoxybenzoic acid ethyl ester | 7335-26-4 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Ethyl 2-Methoxybenzoate | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 2-methoxybenzoate CAS number 7335-26-4

An In-depth Technical Guide to Ethyl 2-methoxybenzoate (CAS 7335-26-4)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and organic synthesis. It provides an in-depth exploration of Ethyl 2-methoxybenzoate, covering its fundamental properties, synthesis, characterization, reactivity, and safe handling protocols. The content is structured to deliver not only procedural steps but also the underlying scientific principles, ensuring a thorough and practical understanding of this versatile chemical intermediate.

Introduction and Strategic Importance

Ethyl 2-methoxybenzoate, also known as Ethyl o-anisate, is an aromatic ester with the chemical formula C₁₀H₁₂O₃. It is recognized for its pleasant, fruity odor, which leads to its use in the flavor and fragrance industries.[1][2] However, for the drug development professional, its significance lies in its role as a versatile building block in organic synthesis.[3] The presence of an ester functional group and a methoxy-substituted benzene ring provides two key points of reactivity, allowing for its incorporation into more complex molecular architectures. Its structural motifs are found in various biologically active compounds, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3] For instance, substituted benzoates are crucial precursors in the synthesis of targeted therapies like EGFR inhibitors used in oncology.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research. Ethyl 2-methoxybenzoate is typically a colorless to pale yellow liquid under standard conditions.[1] It is stable under normal storage but can undergo hydrolysis in the presence of strong acids or bases.[1]

Core Properties

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 7335-26-4 | |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | [5] |

| IUPAC Name | ethyl 2-methoxybenzoate | [5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | ~254 °C | [6] |

| Density | ~1.11 g/cm³ | [6] |

| Solubility | Soluble in ethanol and oils; poorly soluble in water | [1][6] |

| InChI Key | FNODWEPAWIJGPM-UHFFFAOYSA-N | [5][7] |

| SMILES | CCOC(=O)C1=CC=CC=C1OC | [5] |

Spectroscopic Signature

Structural elucidation and purity assessment are critical. The following tables outline the expected spectroscopic data for Ethyl 2-methoxybenzoate, which are essential for its characterization after synthesis.

Table 2.2.1: Predicted ¹H and ¹³C NMR Data (Based on structural analysis and typical chemical shifts)

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | Aromatic Protons | 6.9 - 7.8 | m |

| Methoxy Protons (-OCH₃) | ~3.9 | s | |

| Methylene Protons (-OCH₂CH₃) | ~4.4 | q | |

| Methyl Protons (-OCH₂CH₃) | ~1.4 | t | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~166 | s |

| Aromatic Carbons | 112 - 159 | m | |

| Methoxy Carbon (-OCH₃) | ~56 | q | |

| Methylene Carbon (-OCH₂CH₃) | ~61 | t | |

| Methyl Carbon (-OCH₂CH₃) | ~14 | q |

Table 2.2.2: Key Mass Spectrometry (MS) Fragments

| m/z | Interpretation | Source(s) |

| 180 | Molecular Ion [M]⁺ | [5][7] |

| 135 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) | [5][7] |

| 133 | [M - H₂O - CH₃]⁺ (Fragment from ortho effect) | [5] |

Table 2.2.3: Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Interpretation | Source(s) |

| ~1720-1730 | C=O Stretch (Ester) | [8] |

| ~1230-1250 | C-O Stretch (Asymmetric, Aryl-O) | [8] |

| ~2840 & 2980 | C-H Stretch (sp³) | [8] |

| ~3060 | C-H Stretch (sp², Aromatic) | [8] |

Synthesis: Fischer-Speier Esterification

The most direct and widely employed method for preparing Ethyl 2-methoxybenzoate is the Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid (2-methoxybenzoic acid) and an alcohol (ethanol).[9][10] The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[10][11]

To drive the equilibrium toward the product side and achieve a high yield, the reaction is typically conducted using the alcohol as the solvent (in large excess) and often under reflux conditions.[10][12] The removal of water, a byproduct, also shifts the equilibrium forward according to Le Châtelier's principle.[11]

Reaction Mechanism

The mechanism involves a series of reversible protonation, nucleophilic attack, and dehydration steps.

Caption: Acid-catalyzed mechanism for Fischer Esterification.

Detailed Experimental Protocol

This protocol is a self-validating system. The success of each step (reaction completion, neutralization, extraction) is confirmed by straightforward analytical checks (TLC, pH testing) before proceeding, ensuring a reliable outcome.

Materials:

-

2-methoxybenzoic acid

-

Absolute Ethanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methoxybenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq, serving as both reactant and solvent).

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approx. 2-4% of the carboxylic acid mass) to the solution.[13]

-

Reflux: Heat the mixture to reflux using a heating mantle. The reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid. A typical reaction time is 2-4 hours.[14]

-

Work-up - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Transfer the reaction mixture to a separatory funnel containing cold water.

-

Causality: This step quenches the reaction and partitions the components. The desired ester is hydrophobic, while excess ethanol, sulfuric acid, and any unreacted carboxylic acid have some solubility in the aqueous phase.

-

-

Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.

-

Trustworthiness: Multiple extractions ensure maximum recovery of the product from the aqueous phase.

-

-

Washing: Wash the combined organic layers sequentially with: a. Saturated NaHCO₃ solution until effervescence ceases. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8). This removes any remaining acidic components (sulfuric acid and unreacted 2-methoxybenzoic acid).[13] b. Saturated NaCl (brine) solution. This reduces the solubility of organic material in the aqueous phase and helps break up any emulsions.

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent like Na₂SO₄.[13] Decant or filter the solution to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification (Optional): The resulting crude oil is often of high purity. If necessary, it can be further purified by vacuum distillation.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and work-up procedure.

Sources

- 1. CAS 7335-26-4: Ethyl 2-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 2. ulprospector.com [ulprospector.com]

- 3. 7335-26-4(Ethyl 2-methoxybenzoate) | Kuujia.com [kuujia.com]

- 4. nbinno.com [nbinno.com]

- 5. Ethyl 2-Methoxybenzoate | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methoxybenzoic acid ethyl ester | 7335-26-4 [chemicalbook.com]

- 7. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. personal.tcu.edu [personal.tcu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Stability of Ethyl 2-methoxybenzoate

Introduction

Ethyl 2-methoxybenzoate, also known by its synonyms Ethyl o-anisate or 2-Methoxybenzoic acid ethyl ester, is an aromatic ester with significant applications in the fragrance, flavor, and pharmaceutical industries.[1][2][3] Its characteristic sweet, floral, and fruity aroma makes it a valuable ingredient in perfumery and food products.[3] Beyond its organoleptic properties, it serves as a crucial intermediate in organic synthesis for creating more complex molecules, including various biologically important heterocycles.[4]

This guide provides a comprehensive technical overview of the chemical reactivity and stability of Ethyl 2-methoxybenzoate. Understanding these core characteristics is paramount for researchers, scientists, and drug development professionals to ensure its effective and safe use in experimental design, formulation, and manufacturing processes. We will delve into its reaction mechanisms, degradation pathways, and optimal handling conditions, grounding our discussion in established chemical principles and field-proven insights.

Core Molecular Identifiers:

-

CAS Number: 7335-26-4

-

Molecular Formula: C₁₀H₁₂O₃

-

Molecular Weight: 180.20 g/mol [2]

Caption: Molecular Structure of Ethyl 2-methoxybenzoate.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior in various experimental and industrial settings.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [3] |

| Molecular Weight | 180.20 g/mol | [2] |

| Boiling Point | 235 °C at 760 mmHg; 127-128 °C at 11 mmHg | [5] |

| Density | ~1.112 g/cm³ at 20 °C | [5] |

| Refractive Index | ~1.521 at 20 °C | [5] |

| Flash Point | >100 °C (>212 °F) | |

| Solubility | Insoluble in water; Soluble in ethanol | [3] |

| Vapor Pressure | 0.014 mmHg at 25 °C (estimated) | [5] |

Reactivity Profile

The reactivity of Ethyl 2-methoxybenzoate is primarily dictated by its three functional groups: the ethyl ester, the methoxy group, and the aromatic ring. The interplay between these groups determines the molecule's behavior in chemical transformations.

Ester Hydrolysis

The most common reaction involving Ethyl 2-methoxybenzoate is the cleavage of its ester bond via hydrolysis. This reaction can be catalyzed by either acid or base, yielding 2-methoxybenzoic acid and ethanol.

Base-Catalyzed Hydrolysis (Saponification): This is an essentially irreversible process where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, leading to the formation of a carboxylate salt (sodium 2-methoxybenzoate if NaOH is used) and ethanol.[6][7] Subsequent acidification is required to protonate the carboxylate and precipitate the final 2-methoxybenzoic acid product.[6][7] The rate of alkaline hydrolysis has been observed to decrease in solvent systems with a lower dielectric constant (e.g., dioxane-water mixtures).[8]

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbon. After a series of proton transfers, ethanol is eliminated, and the carboxylic acid is regenerated.

Electrophilic Aromatic Substitution

The benzene ring in Ethyl 2-methoxybenzoate is subject to electrophilic substitution. The regiochemical outcome is controlled by the directing effects of the two substituents:

-

Methoxy Group (-OCH₃): Strongly activating and an ortho, para-director due to resonance donation of its lone pair electrons.

-

Ethyl Ester Group (-COOC₂H₅): Deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects.

The potent activating effect of the methoxy group dominates the directing influence. Therefore, electrophiles will preferentially add to the positions ortho and para to the methoxy group. Since the 2-position is already substituted and the 6-position is sterically hindered by the adjacent ester group, the primary site for electrophilic attack is the 4-position (para to the methoxy group).

Synthesis and Transesterification

Ethyl 2-methoxybenzoate is commonly synthesized via Fischer esterification, which involves refluxing 2-methoxybenzoic acid with absolute ethanol in the presence of a strong acid catalyst like sulfuric acid.[4] This is an equilibrium-driven process. The reverse reaction, transesterification, can occur if Ethyl 2-methoxybenzoate is heated in the presence of another alcohol and a suitable catalyst, leading to an exchange of the alkoxy group.

Stability and Storage

Proper handling and storage are critical to maintaining the integrity of Ethyl 2-methoxybenzoate. Its stability is influenced by environmental factors such as moisture, temperature, and light.

General Stability and Handling

Safety Data Sheets (SDS) indicate that Ethyl 2-methoxybenzoate is moisture-sensitive.[9][10] Therefore, it is imperative to store it in tightly sealed containers in a cool, dry, and well-ventilated place.[1][9][11] It should be kept away from heat, open flames, sparks, and other sources of ignition as it is classified as a combustible liquid.[9] For safe handling, adequate ventilation and the use of personal protective equipment (gloves, eye protection) are recommended to avoid contact with skin and eyes and to prevent inhalation.[9][11][12]

Degradation Pathways

The primary degradation pathway is hydrolysis, as detailed in the reactivity section. Exposure to acidic or basic conditions, particularly in the presence of water, will accelerate the breakdown of the ester into 2-methoxybenzoic acid and ethanol.

| Condition | Stability Profile | Rationale & Recommendations |

| pH (Aqueous) | Unstable in acidic and alkaline conditions. | Susceptible to acid- and base-catalyzed hydrolysis. Avoid contact with strong acids and bases, especially in aqueous solutions. |

| Moisture/Humidity | Sensitive.[10] | Hydrolysis is a key degradation pathway. Store in tightly closed containers with desiccants if necessary.[1][11] |

| Temperature | Stable at ambient temperatures. Combustible. | Store in a cool place.[9] Avoid exposure to high heat and ignition sources. Containers may explode when heated.[9] |

| Light | Potentially sensitive. | Aromatic compounds can be susceptible to photodegradation. Store in light-resistant containers. |

| Air/Oxygen | Generally stable. | No specific air sensitivity is noted, but storage under an inert atmosphere (e.g., nitrogen) is good practice for long-term preservation of high-purity material. |

digraph "Stability_Testing_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];// Nodes start [label="Ethyl 2-methoxybenzoate\n(Reference Sample)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stress_conditions [label="Expose to Stress Conditions", shape=box3d, fillcolor="#FBBC05", fontcolor="#202124"]; ph_stress [label="pH 2, 7, 9"]; temp_stress [label="40°C, 60°C"]; light_stress [label="Photostability Chamber"]; ox_stress [label="3% H₂O₂"]; analysis [label="Analyze Samples at Time Points\n(e.g., 0, 2, 4 weeks)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; hplc [label="HPLC for Purity\n& Degradants"]; gcms [label="GC-MS for Identification"]; evaluation [label="Evaluate Data & Determine\nDegradation Pathways", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; // Edges start -> stress_conditions; stress_conditions -> {ph_stress, temp_stress, light_stress, ox_stress} [arrowhead=none]; {ph_stress, temp_stress, light_stress, ox_stress} -> analysis; analysis -> {hplc, gcms} [arrowhead=none]; {hplc, gcms} -> evaluation;

}

Caption: A logical workflow for assessing chemical stability.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol describes a standard laboratory procedure for the saponification of Ethyl 2-methoxybenzoate to produce benzoic acid, adapted from established methodologies for ester hydrolysis.[6][7]

Objective: To hydrolyze Ethyl 2-methoxybenzoate to 2-methoxybenzoic acid.

Materials:

-

Ethyl 2-methoxybenzoate

-

2 M Sodium Hydroxide (NaOH) solution

-

2 M Hydrochloric Acid (HCl) solution

-

Anti-bumping granules

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beaker

-

pH indicator paper (or pH meter)

-

Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

-

Deionized water

Procedure:

-

Setup: Place approximately 5 g of Ethyl 2-methoxybenzoate into a 250 mL round-bottom flask. Add a few anti-bumping granules and 50 mL of 2 M NaOH solution.

-

Reflux: Assemble the apparatus for heating under reflux, placing the flask in a heating mantle and attaching the condenser vertically. Ensure cooling water is flowing through the condenser.

-

Heating: Heat the mixture to a gentle boil. Continue to reflux for approximately 45-60 minutes, or until the oily ester layer is no longer visible, indicating the completion of the reaction.

-

Cooling: Turn off the heat and allow the apparatus to cool to room temperature.

-

Acidification: Carefully transfer the reaction mixture to a beaker. Slowly, and with constant stirring, add 2 M HCl. A white precipitate of 2-methoxybenzoic acid will form as the solution becomes acidic.

-

Precipitation: Continue adding HCl until no more precipitate is formed and the solution is acidic (test with pH paper).

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the crude product on the filter with a small amount of cold deionized water to remove any remaining salts.

-

Drying & Purification: The collected solid can be dried in a low-temperature oven. For higher purity, the crude 2-methoxybenzoic acid can be recrystallized from hot water.

Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as melting point determination, NMR spectroscopy, or HPLC.

Conclusion

Ethyl 2-methoxybenzoate is a moderately reactive compound whose chemical behavior is governed by its ester, methoxy, and aromatic functionalities. Its primary point of reactivity is the ester group, which is susceptible to hydrolysis under both acidic and basic conditions—a critical consideration for its stability in formulations and during synthesis. The aromatic ring can undergo electrophilic substitution, predominantly at the 4-position due to the strong directing effect of the methoxy group. From a stability perspective, the compound is sensitive to moisture and should be stored in a cool, dry, and well-ventilated environment, protected from ignition sources. A thorough understanding of this reactivity and stability profile is essential for any scientist or developer aiming to leverage the unique properties of Ethyl 2-methoxybenzoate in their work.

References

-

Title: Ethyl 2-Methoxybenzoate Source: PubChem - NIH URL: [Link]

-

Title: SAFETY DATA SHEET - Ethyl 2-methoxybenzoate Source: Thermo Fisher Scientific URL: [Link]

-

Title: Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis Source: MDPI Crystals URL: [Link]

-

Title: Ethyl-2-Methoxy Benzoate by Moellhausen S.p.A. Source: Food, Beverage & Nutrition URL: [Link]

-

Title: Ethyl 2-methoxybenzoate Source: LookChem URL: [Link]

-

Title: ethyl ortho-anisate, 7335-26-4 Source: The Good Scents Company URL: [Link]

-

Title: Hydrolysis of ethyl benzoate Source: SSERC URL: [Link]

-

Title: The Hydrolysis of Ethyl Benzoate Source: YouTube (SSERC Chemistry) URL: [Link]

-

Title: Hydrolysis of Ethyl Benzoate in Nitrogenous and Non - IOSR Journal Source: IOSR Journal of Applied Chemistry URL: [Link]

Sources

- 1. Ethyl 2-methoxybenzoate | 7335-26-4 | FA02025 | Biosynth [biosynth.com]

- 2. Ethyl 2-Methoxybenzoate | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ulprospector.com [ulprospector.com]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl 2-methoxybenzoate|lookchem [lookchem.com]

- 6. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 7. youtube.com [youtube.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. biosynth.com [biosynth.com]

- 12. biosynth.com [biosynth.com]

The Solubility Profile of Ethyl 2-methoxybenzoate in Common Laboratory Solvents

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of ethyl 2-methoxybenzoate, a key intermediate and fragrance component, in a range of common laboratory solvents. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the theoretical underpinnings, present detailed protocols for both qualitative and quantitative solubility determination, and provide predictive insights based on the principle of "like dissolves like." This guide is intended for researchers, process chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in solution to enable effective solvent selection for synthesis, purification, formulation, and analysis.

Introduction: The Significance of Solubility

Ethyl 2-methoxybenzoate (also known as ethyl o-anisate) is an aromatic ester utilized in the synthesis of more complex molecules and valued in the fragrance industry for its sweet, fruity, and floral notes.[1] Understanding its solubility is not an academic exercise; it is a critical parameter that dictates the success of numerous laboratory and industrial processes. Proper solvent selection impacts reaction kinetics, yield, purification efficiency (e.g., recrystallization), and the development of stable formulations. An incorrect choice can lead to poor yields, difficult purifications, or failed formulations. This guide provides the necessary framework for making informed decisions regarding solvent systems for this compound.

Physicochemical Characteristics of Ethyl 2-methoxybenzoate

A molecule's structure is the primary determinant of its solubility characteristics. Ethyl 2-methoxybenzoate possesses a combination of polar and nonpolar features that define its interactions with different solvents.

The structure consists of a nonpolar benzene ring, but the presence of an ester (-C(=O)O-) and a methoxy (-OCH₃) group introduces polarity. The oxygen atoms in these groups are electronegative and act as hydrogen bond acceptors, though the molecule lacks a hydrogen bond donor.[2] This duality is key to its solubility profile.

Table 1: Physicochemical Properties of Ethyl 2-methoxybenzoate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [3] |

| Molecular Weight | 180.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 235 °C @ 760 mmHg | [1] |

| Density | ~1.112 g/cm³ at 20 °C | [1][5] |

| CAS Number | 7335-26-4 | [6] |

| XLogP3 | 2.4 | [5] |

The XLogP3 value of 2.4 indicates a moderate level of lipophilicity, suggesting that while it has some affinity for nonpolar environments, its polarity is not negligible.

The "Like Dissolves Like" Principle in Practice

The foundational principle governing solubility is "Like Dissolves Like."[2][7] This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. The process of dissolution requires solvent molecules to overcome the intermolecular forces holding the solute molecules together and form new, energetically favorable solute-solvent interactions.[8]

For ethyl 2-methoxybenzoate:

-

Polar Solvents: Can interact with the polar ester and methoxy groups. Polar protic solvents (with -OH or -NH groups) can hydrogen bond to the oxygen atoms of the ester. Polar aprotic solvents interact via dipole-dipole forces.

-

Nonpolar Solvents: Interact primarily with the nonpolar benzene ring and the ethyl group via van der Waals forces.

The following diagram illustrates this concept, showing how different parts of the ethyl 2-methoxybenzoate molecule interact with polar and nonpolar solvents.

Caption: Logical relationships governing solvent-solute interactions.

Predicted & Reported Solubility Profile

Based on its structure and available data, a qualitative solubility profile can be predicted. It is reported to be insoluble in water but soluble in ethanol and oils.[4][9] This is consistent with its molecular structure: the large nonpolar benzene ring dominates, making it immiscible with a highly polar, hydrogen-bonding solvent like water. However, the polar groups allow for solubility in moderately polar organic solvents like ethanol.

Table 2: Predicted Qualitative Solubility of Ethyl 2-methoxybenzoate

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | Strong solvent H-bonding network is not overcome by the solute.[4] |

| Methanol/Ethanol | Polar Protic | Soluble | Alcohol's alkyl chain interacts with nonpolar parts; -OH interacts with ester.[4][9] |

| Hexane/Toluene | Nonpolar | Soluble | Strong van der Waals interactions between solvent and the aromatic ring. |

| Acetone | Polar Aprotic | Soluble | The polar ketone group interacts with the ester, but lacks H-bonding. |

| Ethyl Acetate | Polar Aprotic | Very Soluble | The solvent and solute are structurally similar esters, maximizing favorable interactions.[10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Highly polar solvent capable of strong dipole-dipole interactions. |

| Propylene Glycol | Polar Protic | Poorly Soluble | While polar, its extensive hydrogen bonding network makes it a weaker solvent for this ester than simple alcohols.[9] |

Experimental Determination of Solubility

While predictions are useful, empirical determination is essential for scientific accuracy. The following protocols outline a systematic approach to characterizing the solubility of ethyl 2-methoxybenzoate.

The overall workflow involves a preliminary qualitative assessment followed by a rigorous quantitative measurement for solvents of interest.

Caption: Experimental workflow for solubility determination.

Protocol: Qualitative Solubility Test

This rapid test provides a binary "soluble" or "insoluble" result, useful for initial solvent screening.[11]

Objective: To quickly assess if ethyl 2-methoxybenzoate dissolves in a given solvent at a concentration of approximately 25-50 mg/mL.

Materials:

-

Ethyl 2-methoxybenzoate

-

Test tubes

-

Graduated pipette or cylinder

-

Vortex mixer

-

Solvents to be tested (e.g., water, ethanol, hexane)

Procedure:

-

Add ~25 mg of ethyl 2-methoxybenzoate to a clean, dry test tube.

-

Add 0.5 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution.

-

Soluble: The solution is a single, clear liquid phase with no visible solid or liquid droplets.

-

Insoluble/Immiscible: Two distinct liquid layers are present, the solution is cloudy/turbid, or solid particles remain undissolved.[7]

-

-

If the compound appears insoluble, add another 0.5 mL of solvent (for a total of 1.0 mL) and vortex again to confirm.

-

Record observations for each solvent tested.

Protocol: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility. It involves creating a saturated solution and measuring the concentration of the dissolved solute.

Objective: To accurately measure the maximum concentration of ethyl 2-methoxybenzoate that dissolves in a solvent at a specific temperature.

Materials:

-

Ethyl 2-methoxybenzoate

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks

-

Analytical instrument (UV-Vis Spectrophotometer or HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of ethyl 2-methoxybenzoate to a vial (e.g., add 200 mg to 2 mL of solvent). The key is to ensure solid remains after equilibrium is reached.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.[12]

-

-

Sample Collection and Preparation:

-

After incubation, allow the vials to sit undisturbed for at least 1-2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.

-

-

Analysis (Using UV-Vis Spectroscopy as an example):

-

Create a Calibration Curve: Prepare a series of standard solutions of ethyl 2-methoxybenzoate of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to create a calibration curve. Absorption spectroscopy is a widely used technique for determining the concentration of organic compounds in solution.[13][14]

-

Analyze the Sample: Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Use the equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the solubility of ethyl 2-methoxybenzoate in the original saturated solution.

-

Express the final result in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

-

The Influence of Temperature

For most solid and liquid solutes dissolving in a liquid solvent, solubility increases with temperature.[8][15] This occurs because the dissolution process is typically endothermic, meaning it requires energy to break the solute-solute and solvent-solvent bonds.[16] Adding heat (increasing temperature) provides this energy and shifts the equilibrium towards more dissolution, according to Le Châtelier's principle.[16]

This principle is the basis for recrystallization, a powerful purification technique.[10][17] A solvent is chosen in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This allows for the dissolution of the compound and its impurities in a minimal amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling. For ethyl 2-methoxybenzoate, a mixed solvent system like ethanol/water or hexane/ethyl acetate could be effective for purification.[18]

Conclusion

Ethyl 2-methoxybenzoate is a moderately polar molecule with solubility in a wide range of common organic solvents and poor solubility in water. Its solubility is dictated by a balance of interactions between its nonpolar aromatic ring and its polar ester and methoxy functional groups. The principle of "like dissolves like" serves as an excellent predictive tool, suggesting high solubility in solvents like ethyl acetate, acetone, and ethanol, and poor solubility in water. For precise applications, the qualitative and quantitative experimental protocols provided in this guide offer a robust framework for generating reliable and accurate solubility data. This foundational knowledge is paramount for optimizing chemical reactions, developing effective purification strategies, and designing stable formulations.

References

-

Solubility of Things. Spectroscopic Techniques. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81784, Ethyl 2-Methoxybenzoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl ortho-anisate. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Ganswindt, M., & El-Gendy, N. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 555-562. Retrieved from [Link]

-

Northern Kentucky University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978–984. Retrieved from [Link]

-

Moellhausen S.p.A. (n.d.). Ethyl-2-Methoxy Benzoate. Retrieved from [Link]

-

Pan, L., et al. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Austin Peay State University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

- Bickley, J. F., & MacFarlane, D. R. (2005). Method for determining solubility of a chemical compound. Google Patents.

-